molecular formula C18H22N2O3 B1385867 N-(5-Amino-2-methoxyphenyl)-3-isobutoxybenzamide CAS No. 1020055-24-6

N-(5-Amino-2-methoxyphenyl)-3-isobutoxybenzamide

Cat. No. B1385867
CAS RN: 1020055-24-6
M. Wt: 314.4 g/mol
InChI Key: SBQXBDZBBQKDBE-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methoxyphenyl)-3-isobutoxybenzamide, also known as NAMIB, is a novel compound that has been synthesized and studied for its potential applications in scientific research. NAMIB is a structural analog of the widely used compound N-(3-aminopropyl)-3-isobutoxybenzamide (AMIB). NAMIB has been found to possess similar biochemical and physiological effects as AMIB, but with a few key differences that make it a potentially useful tool for further research.

Scientific Research Applications

N-(5-Amino-2-methoxyphenyl)-3-isobutoxybenzamide has been studied for its potential applications in scientific research. It has been found to act as an agonist at the 5-HT2A serotonin receptor, and has been used to study the effects of serotonin on various physiological processes. It has also been used in studies of the effects of serotonin on the nervous system, as well as in studies of the effects of serotonin on behavior. Additionally, N-(5-Amino-2-methoxyphenyl)-3-isobutoxybenzamide has been used in studies of the effects of serotonin on the cardiovascular system, as well as in studies of the effects of serotonin on the immune system.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methoxyphenyl)-3-isobutoxybenzamide is similar to that of AMIB. It binds to the 5-HT2A serotonin receptor and acts as an agonist, promoting the release of serotonin from the presynaptic neuron. This leads to an increase in the concentration of serotonin in the synaptic cleft, which then binds to postsynaptic receptors and causes a variety of physiological effects.
Biochemical and Physiological Effects
N-(5-Amino-2-methoxyphenyl)-3-isobutoxybenzamide has been found to have a variety of biochemical and physiological effects. It has been shown to increase serotonin levels in the brain, which can lead to increased alertness, improved mood, and improved cognitive performance. Additionally, N-(5-Amino-2-methoxyphenyl)-3-isobutoxybenzamide has been found to have anti-inflammatory and neuroprotective effects. It has also been found to have a number of cardiovascular benefits, including improved blood pressure and improved heart rate.

Advantages and Limitations for Lab Experiments

N-(5-Amino-2-methoxyphenyl)-3-isobutoxybenzamide has a number of advantages and limitations for lab experiments. One advantage is that it is a more potent agonist at the 5-HT2A receptor than AMIB, making it a more effective tool for studying the effects of serotonin on various physiological processes. Additionally, N-(5-Amino-2-methoxyphenyl)-3-isobutoxybenzamide is more stable than AMIB, making it easier to store and use in experiments. However, N-(5-Amino-2-methoxyphenyl)-3-isobutoxybenzamide is more expensive than AMIB, making it less cost effective for some experiments.

Future Directions

N-(5-Amino-2-methoxyphenyl)-3-isobutoxybenzamide has a number of potential future directions that could be explored. One potential direction is to further investigate the effects of N-(5-Amino-2-methoxyphenyl)-3-isobutoxybenzamide on the cardiovascular system. Additionally, further research could be done to explore the effects of N-(5-Amino-2-methoxyphenyl)-3-isobutoxybenzamide on the immune system. Additionally, N-(5-Amino-2-methoxyphenyl)-3-isobutoxybenzamide could be studied for its potential therapeutic applications, such as the treatment of depression and anxiety. Finally, further research could be done to explore the potential applications of N-(5-Amino-2-methoxyphenyl)-3-isobutoxybenzamide in drug development.

properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)-3-(2-methylpropoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-12(2)11-23-15-6-4-5-13(9-15)18(21)20-16-10-14(19)7-8-17(16)22-3/h4-10,12H,11,19H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBQXBDZBBQKDBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-methoxyphenyl)-3-isobutoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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